2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile
CAS No.: 1246213-27-3
Cat. No.: VC0036408
Molecular Formula: C21H25NO
Molecular Weight: 307.437
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246213-27-3 |
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Molecular Formula | C21H25NO |
Molecular Weight | 307.437 |
IUPAC Name | 2-(5-tert-butyl-2-phenylmethoxyphenyl)-2-methylpropanenitrile |
Standard InChI | InChI=1S/C21H25NO/c1-20(2,3)17-11-12-19(18(13-17)21(4,5)15-22)23-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 |
Standard InChI Key | OQNXXSOKIYYHPZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)(C)C#N |
Introduction
Chemical Identity and Physical Properties
2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile is characterized by specific identifiers and physicochemical properties that define its chemical behavior and applications. The compound is registered under CAS number 1246213-27-3 and has been documented in chemical databases including PubChem (CID: 59544151) . The fundamental physical and chemical properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile
The compound features a complex molecular structure that includes an aromatic backbone with specific functional groups including a benzyloxy moiety, a tert-butyl substituent, and a nitrile group. This structural arrangement contributes to its physical properties and chemical reactivity patterns.
Structural Characteristics
The molecular structure of 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile consists of several key components that influence its chemical behavior:
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A substituted benzene ring bearing:
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A tert-butyl group at position 5
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A benzyloxy group at position 2
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A 2-methylpropanenitrile group
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The nitrile functional group (C≡N) attached to a quaternary carbon that also bears two methyl groups
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A benzyloxy linker connecting the primary aromatic ring to a second benzene ring
This structural arrangement results in a hydrophobic molecule with potential for specific interactions in various chemical environments. The presence of both aromatic rings contributes to π-stacking interactions, while the tert-butyl group enhances hydrophobicity and provides steric bulk. The nitrile group serves as a polar functional handle that can participate in various chemical transformations .
Synthesis Methods
The synthesis of 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile typically involves a multi-step process. Based on available research data, the synthetic route generally follows these key steps:
Formation of the Benzyloxy Intermediate
The synthesis typically begins with 2-hydroxy-5-(tert-butyl)benzaldehyde as the starting material. This compound undergoes a benzylation reaction with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy intermediate. This reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (approximately 80°C).
Nitrile Formation
The benzyloxy intermediate subsequently undergoes reaction with methylmagnesium bromide (a Grignard reagent) to form the corresponding alcohol intermediate. This step is typically performed in tetrahydrofuran (THF) at low temperatures (0-5°C). The resulting alcohol is then converted to the nitrile using a dehydrating agent such as phosphorus oxychloride (POCl₃), accompanied by heating to complete the transformation.
Industrial production of this compound may employ optimized versions of these synthetic routes, often utilizing continuous flow reactors for better control over reaction conditions and yields. Catalysts and automated systems are frequently employed to enhance efficiency and reduce production costs.
Chemical Reactivity
2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile can participate in various chemical reactions due to its functional groups:
Nitrile Group Reactions
The nitrile group can undergo several transformations:
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Reduction: The nitrile can be reduced to form amines using reagents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.
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Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form carboxylic acids or amides.
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Addition reactions: The electrophilic carbon of the nitrile group can participate in nucleophilic addition reactions.
Aromatic Ring Reactions
The aromatic rings in the compound can undergo various electrophilic substitution reactions:
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Nitration: Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
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Halogenation: Using bromine (Br₂) in the presence of a catalyst like iron (Fe).
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Other substitution reactions: Including sulfonation and Friedel-Crafts alkylation or acylation.
Benzyloxy Group Reactions
The benzyloxy group can undergo:
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Oxidation: To form corresponding aldehydes or carboxylic acids, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
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Debenzylation: The benzyl group can be removed under various conditions, including catalytic hydrogenation or acid-catalyzed hydrolysis.
Applications in Research and Industry
2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile has found applications across multiple fields due to its unique structure and reactivity profile:
Pharmaceutical Research and Development
The compound serves as a key intermediate in the development of pharmaceuticals, particularly in:
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Anti-inflammatory drug candidates: The structural features of this compound make it valuable in synthesizing molecules with potential anti-inflammatory properties .
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Anti-cancer therapeutics: Research suggests potential applications in developing compounds that target specific cancer pathways .
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Drug candidate optimization: The compound can be utilized in structure-activity relationship studies to enhance pharmacological properties of drug candidates .
Agrochemical Development
In agrochemical research, this compound functions as:
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A precursor in the synthesis of crop protection agents.
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A building block for creating specialized agricultural chemicals with targeted activity profiles .
Material Science Applications
The compound contributes to material science research through:
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Development of novel polymers: Its structure allows for incorporation into polymer chains to impart specific properties.
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Creation of specialized coatings with enhanced properties: The aromatic and functional group chemistry enables design of materials with specific characteristics .
General Research Applications
In broader research contexts, the compound is utilized as:
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